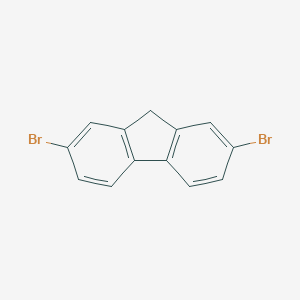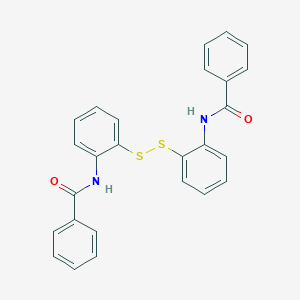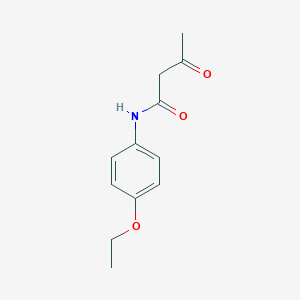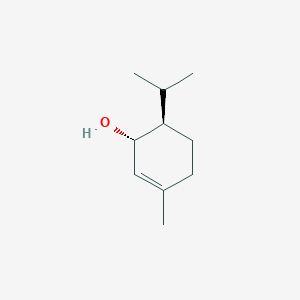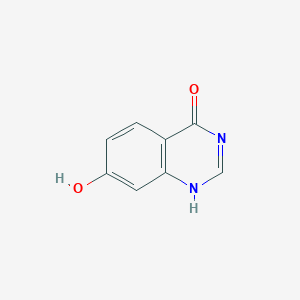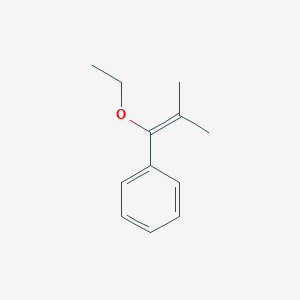
(1-Ethoxy-2-methylprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-2-methylprop-1-en-1-yl)benzene, also known as eugenol, is a naturally occurring phenolic compound found in various plants such as clove, nutmeg, and cinnamon. It is widely used in the food, cosmetic, and pharmaceutical industries due to its unique aroma and medicinal properties. Eugenol has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mechanism of Action
Eugenol exerts its pharmacological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. It has been found to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic processes. Eugenol also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Eugenol has been found to possess numerous biochemical and physiological effects, including analgesic, antipyretic, and antiplatelet properties. It has also been found to possess antitumor properties and may have potential as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
Eugenol has several advantages for use in laboratory experiments, including its low toxicity and high solubility in organic solvents. However, its high volatility and instability at high temperatures may limit its use in certain applications.
Future Directions
There are several areas of future research for (1-Ethoxy-2-methylprop-1-en-1-yl)benzene, including:
1. Development of new drugs and treatments for various diseases and conditions based on the pharmacological properties of (1-Ethoxy-2-methylprop-1-en-1-yl)benzene.
2. Investigation of the potential use of (1-Ethoxy-2-methylprop-1-en-1-yl)benzene as a chemotherapeutic agent for the treatment of cancer.
3. Development of new methods for the synthesis of (1-Ethoxy-2-methylprop-1-en-1-yl)benzene and its derivatives.
4. Investigation of the potential use of (1-Ethoxy-2-methylprop-1-en-1-yl)benzene as a natural preservative in the food and cosmetic industries.
5. Investigation of the potential use of (1-Ethoxy-2-methylprop-1-en-1-yl)benzene as a natural insecticide and repellent.
Conclusion:
Eugenol is a naturally occurring phenolic compound with numerous potential therapeutic applications. It possesses antifungal, antibacterial, anti-inflammatory, and antioxidant properties and has been found to exert its pharmacological effects by interacting with various cellular targets. Further research is needed to fully understand the potential of (1-Ethoxy-2-methylprop-1-en-1-yl)benzene and its derivatives for the development of new drugs and treatments.
Synthesis Methods
Eugenol can be synthesized through various methods, including the isolation of the compound from natural sources or the chemical synthesis of (1-Ethoxy-2-methylprop-1-en-1-yl)benzene from other compounds. The most common method of synthesizing (1-Ethoxy-2-methylprop-1-en-1-yl)benzene is through the isolation of the compound from clove oil using steam distillation.
Scientific Research Applications
Eugenol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess antifungal, antibacterial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and treatments.
properties
CAS RN |
16282-15-8 |
|---|---|
Product Name |
(1-Ethoxy-2-methylprop-1-en-1-yl)benzene |
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(1-ethoxy-2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C12H16O/c1-4-13-12(10(2)3)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
InChI Key |
QPGXTSOSZVFKJV-UHFFFAOYSA-N |
SMILES |
CCOC(=C(C)C)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=C(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



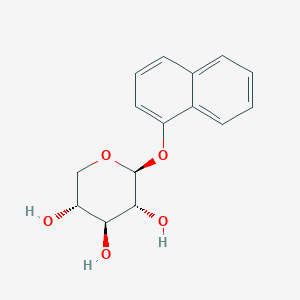
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)
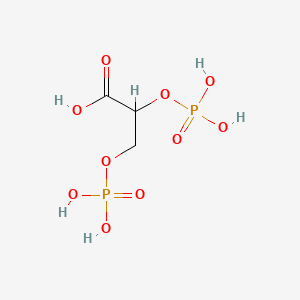
![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)
